molecular formula C8H12O3 B3034557 Cleroindicin C CAS No. 189264-44-6

Cleroindicin C

Cat. No. B3034557
CAS RN: 189264-44-6
M. Wt: 156.18 g/mol
InChI Key: ZCBQZDMJIVJQLX-SFYZADRCSA-N
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Description

Desymmetrization of Cyclohexadienones

The study titled "Desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction" presents a novel methodology for the enantioselective synthesis of cleroindicins C, D, and F. The process involves the use of chiral phosphoric acid as a catalyst to achieve high enantioenrichment in the production of 1,4-dioxane and tetrahydrofuran derivatives. This method provides excellent yields and is significant for the facile synthesis of these compounds .

Enantioselective Synthesis of Cleroindicins

In the paper "Enantioselective total synthesis of all of the known chiral cleroindicins (C-F): clarification among optical rotations and assignments," the authors report the enantioselective synthesis of the cleroindicin family (C-F) using 2,4-dihydroxybenzaldehyde as a starting material. The synthesis involves sequential o-quinone methide chemistry and diastereoselective dearomatization. The study also reveals that natural cleroindicin F is nearly racemic and that it can racemize under slightly basic conditions. The findings suggest that other natural chiral cleroindicins are partially racemic as well .

Molecular Structure and Synthesis Analysis

The synthesis of cleroindicin C, as described in the papers, involves advanced organic chemistry techniques such as enantioselective oxo-Michael reactions and diastereoselective dearomatization. The use of chiral phosphoric acid and 2,4-dihydroxybenzaldehyde as starting materials are key to the successful synthesis of cleroindicin C with high enantiomeric purity. The molecular structure of cleroindicin C is likely complex, given the need for precise stereochemical control during synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cleroindicin C are characterized by their enantioselectivity and diastereoselectivity. The use of Brønsted acid catalysis and o-quinone methide intermediates are crucial for the formation of the desired stereochemistry. These reactions are important for the construction of the cleroindicin core and for the introduction of functional groups in the correct spatial arrangement .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of cleroindicin C are not detailed in the provided papers, the synthesis and structural elucidation imply that cleroindicin C possesses chiral centers and likely exhibits specific optical rotation. The sensitivity of cleroindicin F to racemization under basic conditions may suggest that cleroindicin C could also exhibit similar behavior, although this is not explicitly stated for cleroindicin C .

Scientific Research Applications

Synthesis and Structural Studies

  • Enantioselective Synthesis : Cleroindicin C, along with other members of the cleroindicin family, has been synthesized enantioselectively. This process utilized 2,4-dihydroxybenzaldehyde, demonstrating the compound's synthetic utility and providing insights into its structure and behavior (Wenderski, Huang, & Pettus, 2009).

Methodological Advancements in Synthesis

  • Stereocontrolled Synthesis : Research focused on the stereocontrolled synthesis of polyoxygenated hydrobenzofurans and hydrobenzopyrans has led to the creation of cleroindicin D, a related compound, showcasing advancements in synthetic methods that could be applicable to cleroindicin C as well (Barradas, Carreño, González-López, Latorre, & Urbano, 2007).
  • Enantioselective Oxo-Michael Reaction : An innovative enantioselective oxo-Michael reaction catalyzed by chiral phosphoric acid has been developed for the synthesis of cleroindicins C, D, and F. This method presents a new approach to synthesizing these complex molecules (Gu, Rong, Zheng, & You, 2010).

Safety and Hazards

Cleroindicin C should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do not induce vomiting and consult a doctor .

properties

IUPAC Name

(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBQZDMJIVJQLX-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CCO[C@@H]2CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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